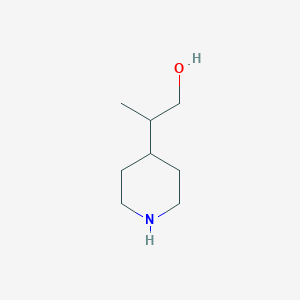

2-(Piperidin-4-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

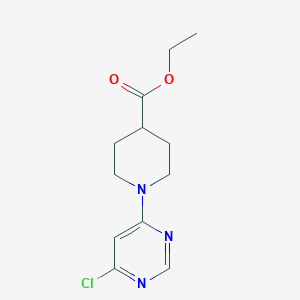

“2-(Piperidin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are of particular interest due to their unique biochemical properties and are often used as precursors to many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized using various methods . For instance, piperidone analogs have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yl)propan-1-ol” includes a piperidine ring attached to a propan-1-ol group . The exact mass of the molecule is 143.131014166 g/mol, and it has a monoisotopic mass of 143.131014166 g/mol . The molecule has a topological polar surface area of 32.3 Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidin-4-yl)propan-1-ol” include a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 1 .科学的研究の応用

Pharmacology

2-(4-PIPERIDINYL)-1-PROPANOL: in pharmacology is primarily involved in the synthesis of piperidine derivatives, which are crucial in drug design . These derivatives are found in over twenty classes of pharmaceuticals and play a significant role in the development of new medications. The compound’s versatility allows for the creation of various biologically active piperidines, which are then evaluated for potential therapeutic effects.

Organic Synthesis

In organic synthesis, 2-(4-PIPERIDINYL)-1-PROPANOL serves as a building block for constructing complex molecules . Its reactivity enables the formation of substituted piperidines, spiropiperidines, and piperidinones through reactions like hydrogenation, cyclization, and annulation. These processes are vital for creating compounds with desired pharmacological activities.

Medicinal Chemistry

The compound’s utility in medicinal chemistry lies in its incorporation into drug molecules . It contributes to the pharmacophoric features of drugs, influencing their potency, selectivity, and overall efficacy. Piperidine derivatives are used as anticancer, antiviral, and anti-inflammatory agents, among others.

Chemical Engineering

In chemical engineering, 2-(4-PIPERIDINYL)-1-PROPANOL is involved in process optimization for the synthesis of pharmaceuticals . Its role in the development of efficient, cost-effective, and environmentally friendly production methods is crucial for the large-scale manufacturing of drugs.

Biochemistry

From a biochemical perspective, the compound is studied for its interactions with biological systems . Understanding its metabolic pathways, mechanism of action, and potential side effects is essential for developing safer and more effective drugs.

Materials Science

Lastly, in materials science, 2-(4-PIPERIDINYL)-1-PROPANOL may contribute to the development of new materials with specific properties . While direct applications in this field are less documented, the principles of molecular design involving piperidine structures can lead to innovations in material functionalities.

作用機序

Target of Action

Piperidine derivatives, which include 2-(4-piperidinyl)-1-propanol, have been found to exhibit a wide variety of biological activities . For instance, the piperidine moiety is a key component in many FDA-approved drugs . It’s worth noting that the opioid receptor MOR (mu-opioid receptor) and DOR (delta-opioid receptor) are the main targets of opioid agonists, which include some piperidine-containing compounds .

Mode of Action

One study found that a compound named “194”, which inhibits the crmp2-ubc9 interaction and sumoylation of crmp2, decreases nav17 currents in sensory neurons from four species

Biochemical Pathways

It’s known that piperidine derivatives can be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents

Pharmacokinetics

It’s known that fentanyl, a piperidine-containing compound, is 80-85% bound to plasma proteins

Result of Action

It’s known that piperidine derivatives can exhibit a wide variety of biological activities

Action Environment

One study found that the reaction rate in a flow system for a piperidine derivative was significantly improved due to enhanced mass transfer

特性

IUPAC Name |

2-piperidin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWGLUXAIGHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628978 |

Source

|

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89151-39-3 |

Source

|

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。